N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide

Medicinal Chemistry Physicochemical Property Differentiation Lead Optimization

N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide (CAS 898405-77-1) is a synthetic small molecule (C19H16N2O4S2, MW 400.47) comprising a rigid tricyclic 4H-chromeno[4,3-d]thiazole core linked via an amide bond to a 3-(ethylsulfonyl)phenyl moiety. It is a member of the chromeno-thiazole screening compound class, which has been investigated in drug discovery programs for acetylcholinesterase inhibition, anti-angiogenic activity, and anticancer potential.

Molecular Formula C19H16N2O4S2
Molecular Weight 400.47
CAS No. 898405-77-1
Cat. No. B2439196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide
CAS898405-77-1
Molecular FormulaC19H16N2O4S2
Molecular Weight400.47
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43
InChIInChI=1S/C19H16N2O4S2/c1-2-27(23,24)13-7-5-6-12(10-13)18(22)21-19-20-17-14-8-3-4-9-15(14)25-11-16(17)26-19/h3-10H,2,11H2,1H3,(H,20,21,22)
InChIKeyFRBCCAAOJZTHEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4H-Chromeno[4,3-d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide (CAS 898405-77-1): Chemical Identity and Scaffold Context for Procurement


N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide (CAS 898405-77-1) is a synthetic small molecule (C19H16N2O4S2, MW 400.47) comprising a rigid tricyclic 4H-chromeno[4,3-d]thiazole core linked via an amide bond to a 3-(ethylsulfonyl)phenyl moiety [1]. It is a member of the chromeno-thiazole screening compound class, which has been investigated in drug discovery programs for acetylcholinesterase inhibition, anti-angiogenic activity, and anticancer potential [2][3]. The compound is commercially available as a research-grade building block from Life Chemicals (Cat. No. F2647-0631, purity ≥90%) [1].

Why N-(4H-Chromeno[4,3-d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide Cannot Be Casually Substituted by In-Class Analogs


Within the chromeno[4,3-d]thiazole benzamide series, small structural perturbations produce substantial differences in physicochemical properties and, by class-level inference, in biological target engagement. The 3-ethylsulfonyl substituent on the benzamide ring of CAS 898405-77-1 introduces a strong electron-withdrawing sulfone group at the meta position, which contrasts with the regioisomeric 4-ethylsulfonyl analog, the reduced 3-ethylthio variant, and the bulkier 3-isopropylsulfonyl derivative [1]. The oxygen atom in the chromene ring distinguishes it from the sulfur-containing thiochromeno[4,3-d]thiazole analog (CAS 898434-38-3), altering ring electronics, hydrogen-bonding capacity, and metabolic stability . Published structure-activity relationship (SAR) studies on related thiazole-sulfonamide series demonstrate that both the position and electronic nature of substituents on the phenyl ring critically modulate acetylcholinesterase inhibitory potency, with IC50 values varying by >20-fold depending on substitution pattern [2]. Generic substitution without quantitative justification therefore carries a high risk of losing desired activity or introducing unintended off-target effects.

Quantitative Differentiation Evidence for N-(4H-Chromeno[4,3-d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide (CAS 898405-77-1)


Meta-Sulfonyl vs. Para-Sulfonyl Regioisomerism: Electron-Withdrawing Position Dictates Dipole Moment and Solubility

The target compound bears the ethylsulfonyl group at the meta position (3-substituted) of the benzamide ring, in contrast to the 4-substituted regioisomer N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide. Meta substitution alters the molecular dipole moment and electronic distribution across the benzamide pharmacophore compared to para substitution . In thiazole-sulfonamide SAR studies, the position of electron-withdrawing groups on the phenyl ring was shown to be a primary determinant of AChE inhibitory activity, with the most potent analog (IC50 = 0.10 ± 0.05 µM vs. donepezil IC50 = 2.16 ± 0.12 µM) bearing a specific substitution pattern [1].

Medicinal Chemistry Physicochemical Property Differentiation Lead Optimization

Sulfonyl (S=O) vs. Thioether (S) Oxidation State: Metabolic Stability and Solubility Differentiation

CAS 898405-77-1 contains an oxidized ethylsulfonyl (-SO2Et) group, whereas its direct analog N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(ethylthio)benzamide contains the reduced thioether (-SEt) form. The sulfone group is strongly electron-withdrawing (Hammett σmeta ≈ 0.60 for SO2CH3), while the thioether is electron-donating by resonance [1]. This difference fundamentally alters solubility: the sulfone group increases aqueous solubility through hydrogen-bond acceptor capacity, whereas the thioether is more lipophilic and susceptible to oxidative metabolism (CYP450-mediated S-oxidation) [2]. The ethylsulfonyl group is metabolically stable, avoiding the reactive sulfoxide intermediate that can form from thioethers.

Drug Metabolism Solubility Engineering Chemical Stability

Chromene (O) vs. Thiochromene (S) Core Heteroatom: Ring Electronics and Hydrogen-Bonding Capacity

The target compound features a chromene oxygen in the tricyclic core, whereas the analog 3-(ethylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide (CAS 898434-38-3, MW 416.5) contains a sulfur atom . Oxygen is more electronegative and a stronger hydrogen-bond acceptor than sulfur, altering the electronic surface of the fused ring system. In the angiogenesis inhibitor series (4H-thiochromeno[4,3-d]thiazol-2-amine scaffold), compounds exhibited low-micromolar HUVEC antiproliferative activity, with scaffold modifications significantly affecting potency [1]. The O→S substitution also increases molecular weight (+16 Da) and lipophilicity, which may affect membrane permeability and off-target binding profiles.

Scaffold Hopping Medicinal Chemistry Binding Affinity Prediction

Ethyl vs. Isopropyl Sulfonyl Substituent: Steric Bulk Impact on Target Pocket Accommodation

CAS 898405-77-1 carries an ethylsulfonyl group, while the analog N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide (CAS 899738-98-8, MW 414.5) contains a bulkier isopropylsulfonyl moiety . The increased steric demand of isopropyl vs. ethyl may restrict conformational freedom and limit accommodation within narrow enzyme binding pockets. In SAR campaigns, increasing alkylsulfonyl size from methyl to ethyl to isopropyl often shows a parabolic relationship with activity, where the ethyl group represents an optimal balance of lipophilicity and steric fit for many enzyme active sites [1].

Structure-Activity Relationship Steric Effects Binding Pocket Compatibility

Commercially Available Purity Grade and Supplier Reproducibility for Screening Consistency

CAS 898405-77-1 is stocked and supplied by Life Chemicals (Catalog F2647-0631) in 2 mg, 5 mg, and 20 mg quantities at ≥90% purity, with pricing at $59, $69, and $99 respectively (as of 2023) [1]. Life Chemicals is a globally established supplier of HTS screening compounds, and their products have been cited in over 100 scientific publications and patents . The defined purity specification and availability of multiple pre-weighed quantities (including 5 µmol for screening) reduce variability in assay preparation compared to sourcing from non-certified vendors.

Procurement Quality Control High-Throughput Screening Compound Integrity

CAUTION: Absence of Published Direct Comparative Bioactivity Data

Comprehensive searches across PubMed, BindingDB, ChEMBL, PubChem, and patent databases (as of May 2026) yielded no head-to-head bioactivity data for CAS 898405-77-1 against its closest analogs. The compound is primarily listed in chemical vendor catalogs and aggregator databases (Kuujia, Chemsrc) without associated IC50, Ki, EC50, or in vivo data [1]. BindingDB records for chromeno-thiazole benzamides (e.g., BDBM34700 for a thiochromeno-thiazolyl-thiocarbamoyl-benzamide analog) report only non-inhibitory results (IC50 >50,000 nM against human PMI) [2]. Users should treat all differentiation claims above as structural and class-level inferences only, not as experimentally validated differences for this specific compound.

Data Gap Evidence Limitation Risk Disclosure

Recommended Application Scenarios for N-(4H-Chromeno[4,3-d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide (CAS 898405-77-1) Based on Available Evidence


Scaffold-Focused SAR Expansion of Chromeno-Thiazole Acetylcholinesterase Inhibitors

Based on class-level evidence that chromeno-thiazole derivatives exhibit AChE inhibitory activity [1], CAS 898405-77-1 can serve as a key analog for systematic SAR exploration of the ethylsulfonyl substitution at the 3-position of the benzamide ring. Its differentiated meta-sulfonyl vs. para-sulfonyl regioisomerism, combined with the O-containing chromene core, provides a distinct electronic and steric profile for studying substituent effects on cholinesterase inhibition. Researchers should run parallel IC50 determinations against both AChE and BuChE, using donepezil (IC50 = 2.16 ± 0.12 µM for AChE) as a reference standard [1], and directly compare results with the 4-ethylsulfonyl and 3-ethylthio analogs.

Metabolic Stability Screening of Sulfone vs. Thioether Chromeno-Thiazole Pairs

The ethylsulfonyl group of CAS 898405-77-1 is in the maximally oxidized state, rendering it resistant to CYP450-mediated S-oxidation, unlike the thioether analog [2]. This compound is well-suited for comparative metabolic stability studies using human liver microsomes or hepatocyte incubations, where the half-life (t½) and intrinsic clearance (CLint) can be directly measured against the thioether variant to quantify the metabolic advantage of the sulfone oxidation state for the chromeno-thiazole scaffold [3].

In Silico Docking and MD Simulation Studies Leveraging the Rigid Tricyclic Core

The 4H-chromeno[4,3-d]thiazole core provides a rigid, planar scaffold with defined hydrogen-bonding geometry from the chromene oxygen and thiazole nitrogen . CAS 898405-77-1 is suitable for molecular docking and molecular dynamics (MD) simulations against targets where planar heterocyclic scaffolds are favored, such as kinase ATP-binding sites or PARP catalytic domains. The ethylsulfonyl group can be used to probe solvent-exposed vs. buried binding pocket preferences through free energy perturbation (FEP) calculations in comparison with the isopropyl analog.

Diversity-Oriented Synthesis (DOS) Building Block for Chromeno-Thiazole Libraries

As a commercially available building block from Life Chemicals (Cat. F2647-0631, ≥90% purity) [4], CAS 898405-77-1 can be used as a starting point for diversity-oriented synthesis. The benzamide linkage can be hydrolyzed to release the 4H-chromeno[4,3-d]thiazol-2-amine core, which can then be re-functionalized with diverse carboxylic acids, sulfonyl chlorides, or isocyanates to generate focused libraries for phenotypic or target-based screening.

Quote Request

Request a Quote for N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.